Cas no 2034331-66-1 (1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one)

1-[3-(Pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one is a synthetic organic compound featuring a pyrimidine and piperidine scaffold linked via an ether bond, with a pentenone moiety at the N-position of the piperidine ring. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as an intermediate for biologically active molecules. The pyrimidine core offers potential for hydrogen bonding and π-stacking interactions, while the pentenone group provides a reactive handle for further functionalization. Its balanced lipophilicity and molecular weight make it suitable for pharmacokinetic optimization. The compound is of interest in the development of kinase inhibitors or other targeted therapeutics due to its modular design and synthetic accessibility.
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one structure
2034331-66-1 structure
Product name:1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
CAS No:2034331-66-1
MF:C14H19N3O2
MW:261.319563150406
CID:5333771

1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one
    • 1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one
    • 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
    • Inchi: 1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2
    • InChI Key: ZRJLJSUQDCZYLE-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=CN=1)C1CN(C(CCC=C)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Topological Polar Surface Area: 55.3
  • XLogP3: 1.6

1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6480-5233-5μmol
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6480-5233-2μmol
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6480-5233-10μmol
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6480-5233-3mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
3mg
$94.5 2023-09-08
Life Chemicals
F6480-5233-2mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
2mg
$88.5 2023-09-08
Life Chemicals
F6480-5233-1mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
1mg
$81.0 2023-09-08
Life Chemicals
F6480-5233-4mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
4mg
$99.0 2023-09-08
Life Chemicals
F6480-5233-10mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
10mg
$118.5 2023-09-08
Life Chemicals
F6480-5233-5mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one
2034331-66-1
5mg
$103.5 2023-09-08

Additional information on 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one

Chemical Profile of 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one (CAS No. 2034331-66-1)

1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one, identified by its Chemical Abstracts Service (CAS) number 2034331-66-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperidine ring linked to a pyrimidine moiety through an oxygen atom, and terminated with a pent-4-enone backbone, exhibits structural features that make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural framework of 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one combines elements that are frequently observed in biologically active molecules. The piperidine ring is a common pharmacophore in many drugs, known for its ability to interact with biological targets such as enzymes and receptors. Its presence in this compound suggests potential for binding to proteins involved in various physiological pathways. The pyrimidine scaffold, another key component, is widely recognized for its role in nucleic acid base pairing and has been extensively utilized in the development of antiviral and anticancer agents.

The oxygen bridge connecting the pyrimidine and piperidine rings introduces a polar region into the molecule, which could enhance solubility and facilitate interactions with polar biological targets. This feature is particularly important in drug design, as it can influence both the pharmacokinetic properties of the compound and its ability to cross biological membranes. The pent-4-enone moiety at the end of the molecule adds another layer of complexity, potentially influencing the compound's electronic properties and reactivity.

Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify promising drug candidates. The structural features of 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one make it an attractive candidate for such studies. By leveraging molecular docking simulations, researchers can predict how this compound might interact with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation.

In the realm of oncology research, the combination of a piperidine and pyrimidine moiety has shown promise in targeting kinases and other enzymes involved in tumor growth and progression. For instance, several kinase inhibitors used in cancer therapy contain similar structural motifs. The oxygenated link between these heterocycles may provide a unique binding mode that could lead to the development of novel antineoplastic agents. Preliminary studies have suggested that compounds with this structural configuration may exhibit inhibitory activity against certain kinases, making them valuable tools for further investigation.

The pent-4-enone group is also noteworthy for its potential role as a bioisostere or functional equivalent of other carbonyl-containing groups found in biologically active molecules. This moiety can participate in hydrogen bonding interactions and may influence the compound's conformational flexibility. Such flexibility can be critical for achieving optimal binding affinity to biological targets, as it allows the molecule to adopt favorable orientations during interactions.

Given the growing interest in multitargeted drug discovery, 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one represents an interesting scaffold for developing drugs that can modulate multiple pathways simultaneously. This approach has gained traction due to its potential to address complex diseases more effectively than single-target agents. By designing molecules that can interact with multiple biological targets, researchers aim to achieve synergistic effects that enhance therapeutic outcomes while minimizing side effects.

The synthesis of 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one presents both challenges and opportunities for medicinal chemists. The construction of the oxygenated bridge between the pyrimidine and piperidine rings requires careful consideration of reaction conditions to ensure high yield and purity. Additionally, functionalizing the pent-4-enone group without compromising overall molecular stability is another critical aspect that needs to be addressed during synthetic planning.

Advances in synthetic methodologies have made it possible to construct complex molecules with greater precision and efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds that are essential for creating heterocyclic structures like those found in 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one. These methods not only improve synthetic accessibility but also allow for rapid diversification of molecular structures, enabling high-throughput screening campaigns.

The pharmacological evaluation of 1-[3-(pyrimidin-4-yloxy)piperidin-1-y]pentenone (CAS No. 20343316651) is an ongoing process that requires collaboration between synthetic chemists, pharmacologists, and bioinformaticians. By integrating experimental data with computational predictions, researchers can gain deeper insights into the compound's mechanism of action and potential therapeutic applications. This multidisciplinary approach is essential for translating laboratory findings into viable drug candidates.

In conclusion, 20343316651 represents a structurally intriguing compound with potential applications across multiple therapeutic areas. Its unique combination of pharmacophores—namely the piperidine-pyrimidine oxygen bridge—and the pentenone moiety—make it a compelling target for further research. As our understanding of biological pathways continues to expand, 20316651 may play a significant role in developing novel treatments for complex diseases.

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